5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2-(trifluoromethyl)pyridine
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Overview
Description
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2-(trifluoromethyl)pyridine is a complex heterocyclic compound that features a pyrrolo[3,4-b]pyridine core with a carbonyl group at the 6-position and a trifluoromethyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2-(trifluoromethyl)pyridine typically involves multi-step reactions. One common method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction can be carried out under mild conditions, often using a base such as potassium carbonate in a solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly those targeting kinase inhibition and other enzymatic pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological processes and pathways, particularly those involving nitrogen-containing heterocycles.
Mechanism of Action
The mechanism of action of 5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of substrates .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the presence of additional fused rings.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar nitrogen-containing heterocyclic structure but differ in the arrangement of the rings.
Uniqueness
5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-2-(trifluoromethyl)pyridine is unique due to the presence of both a carbonyl group and a trifluoromethyl group, which confer distinct chemical and biological properties. These functional groups enhance the compound’s reactivity and potential for interaction with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O/c15-14(16,17)12-4-3-9(6-19-12)13(21)20-7-10-2-1-5-18-11(10)8-20/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUGMETYVQCFIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CN=C(C=C3)C(F)(F)F)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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